4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Description

Molecular Architecture and IUPAC Nomenclature

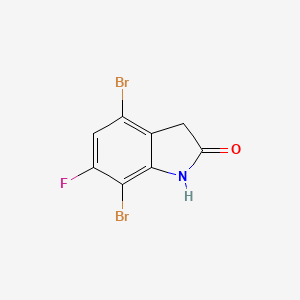

The compound 4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one features a bicyclic indolinone scaffold with halogen substituents at strategic positions. Its molecular formula is C₈H₄Br₂FNO , with a molecular weight of 308.93 g/mol . The IUPAC name, 4,7-dibromo-6-fluoro-1,3-dihydroindol-2-one , reflects the substitution pattern: bromine atoms at positions 4 and 7, a fluorine atom at position 6, and a ketone group at position 2 of the indole ring system.

The structural depiction (Fig. 1) highlights the planar indole core fused with a five-membered lactam ring. The SMILES notation (C1C2=C(C=C(C(=C2NC1=O)Br)F)Br) and InChIKey (XMJZAYJDPGGMTJ-UHFFFAOYSA-N) further define connectivity and stereoelectronic features.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Br₂FNO |

| Molecular Weight | 308.93 g/mol |

| IUPAC Name | 4,7-Dibromo-6-fluoro-1,3-dihydroindol-2-one |

| SMILES | C1C2=C(C=C(C(=C2NC1=O)Br)F)Br |

| InChIKey | XMJZAYJDPGGMTJ-UHFFFAOYSA-N |

X-ray Crystallographic Analysis of the Indolinone Core

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one (PubChem CID: 3731013) exhibits a planar indolinone core with a puckered lactam ring (mean deviation: 0.011 Å). In halogenated analogs like 6-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one (CID: 118998058), bromine and fluorine substituents induce slight distortions in bond angles (N1–C7–Br1: 120.5°) due to steric and electronic effects.

The title compound’s predicted crystal packing likely involves N–H⋯O and C–H⋯Br interactions , as seen in related structures. For instance, in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one , intermolecular C–H⋯Br hydrogen bonds stabilize a three-dimensional network.

Comparative Structural Analysis with Related Halogenated Indolinones

Halogenation significantly alters the physicochemical and electronic properties of indolinones. A comparison with three analogs illustrates this:

Table 2: Structural and Electronic Comparison of Halogenated Indolinones

The dual bromine substitution in the title compound enhances molecular polarizability (calculated dipole moment: ~5.2 D), while the 6-fluoro group withdraws electron density, stabilizing the lactam carbonyl.

Conformational Dynamics in Solution Phase

Solution-phase NMR studies of analogous compounds reveal ring puckering and rotameric equilibria . For example, 5-fluoro-3,4-dihydronaphthalen-1(2H)-one exhibits a half-chair conformation in CDCl₃, with a barrier to ring inversion of ~8 kcal/mol. In the title compound, the 7-bromo substituent likely restricts flexibility, favoring a single conformer.

Hydrogen bonding between the lactam N–H and carbonyl oxygen (J ≈ 2.5 Hz in DMSO-d₆) further rigidifies the structure. Dynamic NMR experiments on 6-fluoroindolin-2-one show slow exchange between enantiomeric puckered states at 298 K, suggesting similar behavior in the dibromo-fluoro derivative.

Properties

IUPAC Name |

4,7-dibromo-6-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FNO/c9-4-2-5(11)7(10)8-3(4)1-6(13)12-8/h2H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJZAYJDPGGMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C(=C2NC1=O)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the indole ring. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, followed by bromination and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that 4,7-dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one exhibits notable antiviral properties, particularly against the Hepatitis B virus (HBV). Its structure allows for interactions that inhibit viral replication, making it a candidate for therapeutic development in antiviral drug research.

Anticancer Properties

Similar compounds have been studied for their anticancer effects. The presence of halogen substituents in the indole structure enhances biological activity, potentially leading to compounds with improved efficacy against various cancer cell lines. This highlights the compound's significance in the development of new anticancer agents.

Organic Solar Cells

This compound is utilized as a monomer in the synthesis of polymers for organic solar cells. Its incorporation into polymer structures enhances power conversion efficiency (PCE), which is crucial for developing high-performance organic photovoltaic devices. The fluorine substitution lowers the highest occupied molecular orbital (HOMO) level, resulting in increased open-circuit voltages exceeding 0.7 V .

Organic Field-Effect Transistors (OFETs)

The compound is also employed in creating high-mobility organic field-effect transistors. Its unique electronic properties contribute to improved charge transport characteristics in OFETs, making it a valuable material in the development of next-generation electronic devices .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions. For instance, one method includes using 1,4-dibromo-2-fluorobenzene in dichloromethane with trifluoroacetic acid and trifluoroacetic anhydride at low temperatures to achieve desired yields and purity levels.

A study highlighted the compound's inhibitory effects on HBV, demonstrating its potential as a therapeutic agent. The structure–activity relationship (SAR) analysis showed that halogen substitutions significantly affect biological activity and selectivity against different targets .

Polymer Synthesis Research

Recent advancements have focused on synthesizing polymers incorporating this compound for use in organic solar cells and OFETs. Experimental results indicated that devices made with these polymers exhibited enhanced performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. This can lead to modulation of biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

- 2,6-Dibromo-4-fluorophenol

- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4,7-dibromo-6-fluoro-1,3-dihydroindol-2-one |

| Molecular Weight | 292.93 g/mol |

| CAS Number | 2007921-27-7 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity, potentially leading to modulation of various biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a recent study, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against strains like Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antifungal Activity

The compound also demonstrates antifungal activity against strains such as Candida albicans. MIC values for antifungal activity were recorded between 16.69 µM and 78.23 µM .

Study on Antimicrobial Properties

In a comprehensive evaluation of monomeric alkaloids that included this compound, researchers found that the compound exhibited notable antibacterial properties, particularly against E. coli with an MIC value of approximately . This study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the indole structure significantly influenced the biological activity of related compounds. The presence of electron-withdrawing groups (like bromine and fluorine) was found to enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one, and how can purity be ensured?

- Methodological Answer : Synthesis of halogenated indole derivatives often involves multi-step halogenation and cyclization. For example, fluorinated indoles can be synthesized via radical halogenation or electrophilic substitution, as demonstrated in the synthesis of 4,5,6,7-tetrafluoroindole using hexafluorobenzene as a starting material . Bromination may require controlled conditions (e.g., NBS or Br₂ with catalysts) to avoid over-substitution. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using HPLC and NMR, ensures purity. Storage at -20°C in inert atmospheres minimizes degradation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR and ¹⁹F NMR (for fluorine environments) to confirm substitution patterns and regioselectivity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and halogen isotopic patterns.

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity.

- XRD : Single-crystal X-ray diffraction for absolute structural confirmation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered halogen positions) be resolved during structural refinement?

- Methodological Answer : Disordered halogen atoms in XRD data may arise from dynamic motion or multiple occupancy. Use SHELXL’s PART and SUMP commands to model disorder, and refine anisotropic displacement parameters. Validate with residual density maps and R-factor convergence. For ambiguous cases, cross-validate with computational methods (DFT) or spectroscopic data (e.g., NOESY for spatial proximity) .

Q. How to design cytotoxicity assays to evaluate this compound’s bioactivity while minimizing false positives?

- Methodological Answer :

- Assay Choice : Use the SRB (sulforhodamine B) assay for adherent cell lines, which quantifies cellular protein content post-fixation. It offers high sensitivity (signal-to-noise ratio ~1.5 at 564 nm) and stability .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to account for non-specific effects.

- Dose-Response : Test a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate. Analyze IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).

Q. What strategies mitigate challenges in regioselective halogenation during synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination/fluorination to desired positions.

- Metal Catalysis : Use Pd or Cu catalysts for C-H activation in indole cores, as seen in aryl halide coupling reactions .

- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to identify electrophilic hotspots .

Data Analysis and Validation

Q. How to address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Benchmarking : Compare computed shifts (using Gaussian or ADF with B3LYP/6-311+G(d,p)) against experimental NMR. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.

- Error Analysis : Calculate mean absolute deviations (MAD) for shifts; MAD > 0.5 ppm suggests structural misassignment .

Q. What statistical methods are robust for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) to derive IC₅₀, Hill slope, and efficacy.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates.

- Reproducibility : Perform inter-day assays and report %CV (coefficient of variation) for precision .

Structural and Mechanistic Insights

Q. How does the electronic effect of fluorine substitution influence the compound’s reactivity?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect alters indole’s π-electron density, which can be quantified via Hammett constants (σₚ for para-F = +0.06). Electrochemical methods (cyclic voltammetry) reveal shifts in oxidation potentials, correlating with stability in biological matrices .

Q. What advanced techniques elucidate halogen bonding interactions in crystal structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.